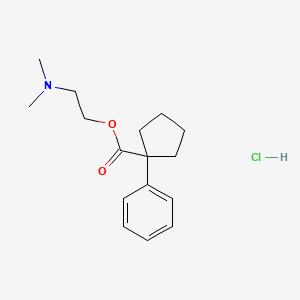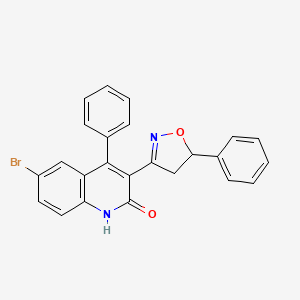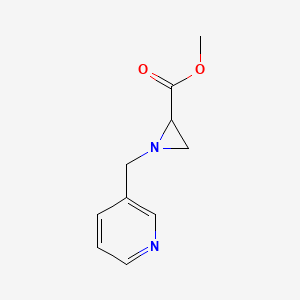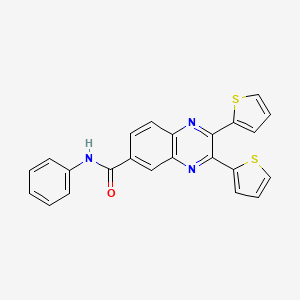![molecular formula C19H29NO5 B5176387 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate, also known as IPP, is a chemical compound that has gained attention due to its potential applications in scientific research. The compound is a piperidine derivative, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In
科学研究应用
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been investigated for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to bind to nAChRs with high affinity, making it a useful tool for studying the structure and function of these receptors.
In addition to its use in studying nAChRs, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has also been investigated for its potential as a therapeutic agent. Studies have shown that 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has analgesic effects in animal models of pain, suggesting that it may be a useful tool for developing new pain medications.
作用机制
The mechanism of action of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is complex and not fully understood. 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is thought to bind to nAChRs and modulate their activity. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may underlie its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have effects on learning and memory in animal models, suggesting that it may be a useful tool for studying cognitive processes.
实验室实验的优点和局限性
One advantage of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, its analgesic and anticonvulsant effects make it a useful tool for studying pain and epilepsy.
One limitation of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its potential toxicity. Studies have shown that high doses of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate can cause seizures and other adverse effects in animals. This toxicity limits its use in certain types of experiments and underscores the need for caution when working with this compound.
未来方向
There are many potential future directions for research on 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate. One area of interest is its potential as a therapeutic agent for pain and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cognitive processes. Finally, studies are needed to determine the safety and toxicity of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in humans, which will be important for its potential use as a therapeutic agent.
合成方法
The synthesis of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate involves the reaction of 3-(3-isopropylphenoxy)propylamine with oxalic acid. The reaction yields 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in the form of an oxalate salt. The synthesis method has been optimized to increase the yield of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate and reduce impurities in the final product.
属性
IUPAC Name |
oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-6-9-17(14-16)19-13-7-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6,8-9,14-15H,3-5,7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIOKOLHVLCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)


![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
